Cas no 2228370-74-7 (3-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}-2,2-dimethylpropanoic acid)

3-{6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl}-2,2-dimethylpropanoic acid is a bicyclic monoterpenoid derivative with a structurally unique framework combining a pinene-like core and a dimethylpropanoic acid moiety. This compound exhibits potential utility in fine chemical synthesis, particularly as an intermediate for fragrances, pharmaceuticals, or agrochemicals, owing to its rigid bicyclic structure and carboxylic acid functionality. The sterically hindered environment around the acid group may influence reactivity, offering selectivity advantages in derivatization. Its lipophilic character, imparted by the dimethyl-substituted bicyclic system, could enhance compatibility with nonpolar matrices. The compound's defined stereochemistry, if applicable, may further enable chiral applications. Handling requires standard precautions for carboxylic acids.
3-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}-2,2-dimethylpropanoic acid structure
2228370-74-7 structure
商品名:3-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}-2,2-dimethylpropanoic acid
CAS番号:2228370-74-7
MF:C14H22O2
メガワット:222.323284626007
CID:5913840
PubChem ID:165710483

3-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}-2,2-dimethylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}-2,2-dimethylpropanoic acid
    • 2228370-74-7
    • EN300-1812086
    • 3-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}-2,2-dimethylpropanoic acid
    • インチ: 1S/C14H22O2/c1-13(2,12(15)16)8-9-5-6-10-7-11(9)14(10,3)4/h5,10-11H,6-8H2,1-4H3,(H,15,16)
    • InChIKey: PUPMGCXGHQYGQF-UHFFFAOYSA-N
    • ほほえんだ: OC(C(C)(C)CC1=CCC2CC1C2(C)C)=O

計算された属性

  • せいみつぶんしりょう: 222.161979940g/mol
  • どういたいしつりょう: 222.161979940g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 350
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 37.3Ų

3-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}-2,2-dimethylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1812086-5.0g
3-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}-2,2-dimethylpropanoic acid
2228370-74-7
5g
$2981.0 2023-06-01
Enamine
EN300-1812086-1.0g
3-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}-2,2-dimethylpropanoic acid
2228370-74-7
1g
$1029.0 2023-06-01
Enamine
EN300-1812086-0.5g
3-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}-2,2-dimethylpropanoic acid
2228370-74-7
0.5g
$987.0 2023-09-19
Enamine
EN300-1812086-0.25g
3-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}-2,2-dimethylpropanoic acid
2228370-74-7
0.25g
$946.0 2023-09-19
Enamine
EN300-1812086-10g
3-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}-2,2-dimethylpropanoic acid
2228370-74-7
10g
$4421.0 2023-09-19
Enamine
EN300-1812086-2.5g
3-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}-2,2-dimethylpropanoic acid
2228370-74-7
2.5g
$2014.0 2023-09-19
Enamine
EN300-1812086-0.05g
3-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}-2,2-dimethylpropanoic acid
2228370-74-7
0.05g
$864.0 2023-09-19
Enamine
EN300-1812086-5g
3-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}-2,2-dimethylpropanoic acid
2228370-74-7
5g
$2981.0 2023-09-19
Enamine
EN300-1812086-10.0g
3-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}-2,2-dimethylpropanoic acid
2228370-74-7
10g
$4421.0 2023-06-01
Enamine
EN300-1812086-0.1g
3-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}-2,2-dimethylpropanoic acid
2228370-74-7
0.1g
$904.0 2023-09-19

3-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}-2,2-dimethylpropanoic acid 関連文献

3-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}-2,2-dimethylpropanoic acidに関する追加情報

3-{6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl}-2,2-dimethylpropanoic Acid: A Comprehensive Overview

The compound with CAS No 2228370-74-7, known as 3-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}-2,2-dimethylpropanoic acid, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique bicyclic structure and its potential applications in various industries.

The molecular structure of this compound is defined by a bicyclo[3.1.1]heptane system, which is a type of norbornane derivative. The bicyclic framework is substituted with two methyl groups at the 6-position and a 3-position substituent that includes a propanoic acid group with two additional methyl groups at the 2-position. This configuration imparts the compound with distinctive physical and chemical properties.

Recent studies have highlighted the potential of this compound as a building block in the synthesis of advanced materials. Its rigid bicyclic structure makes it an ideal candidate for applications in polymer chemistry, where it can serve as a monomer for producing high-performance polymers with tailored mechanical properties. Additionally, its functional carboxylic acid group allows for further chemical modifications, enabling the creation of derivatives with enhanced functionality.

In the realm of drug discovery, this compound has shown promise as a lead molecule due to its unique pharmacokinetic properties. Researchers have explored its potential as a scaffold for developing bioactive molecules with improved solubility and bioavailability. The compound's ability to form stable ester linkages has also been leveraged in the development of targeted drug delivery systems.

Furthermore, the compound has found applications in the cosmetics industry, where it is used as an ingredient in skincare products due to its ability to enhance product stability and texture. Its compatibility with various formulation systems makes it a valuable addition to personal care products.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of this compound with unprecedented accuracy. These insights have facilitated the design of more efficient synthetic routes and have opened new avenues for exploring its potential in emerging technologies such as nanotechnology and green chemistry.

In conclusion, the compound 3-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}-2,2-dimethylpropanoic acid (CAS No 2228370-74-7) represents a versatile building block with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers and industry professionals alike.

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